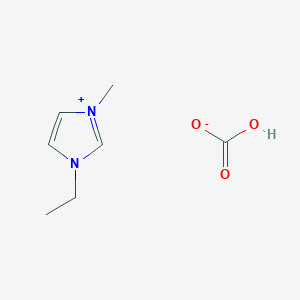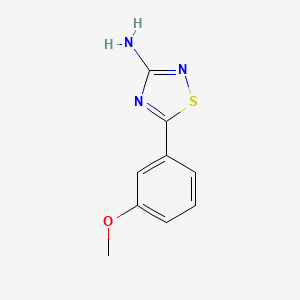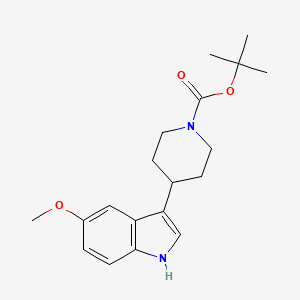
3,5-Dichloropyridine-2-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloropyridine-2-carboximidamide is a chemical compound with the molecular formula C6H5Cl2N3 It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 3rd and 5th positions and a carboximidamide group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3,5-dichloropyridine with cyanamide under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production methods for 3,5-Dichloropyridine-2-carboximidamide often involve large-scale chlorination processes followed by purification steps to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloropyridine-2-carboximidamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyridine derivatives.
Scientific Research Applications
3,5-Dichloropyridine-2-carboximidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its interactions with enzymes and proteins, particularly in the context of biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloropyridine-2-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloropyridine: A closely related compound with similar chemical properties but lacking the carboximidamide group.
3,5-Dichloropyridine-2-carboxamide: Another related compound with an amide group instead of the carboximidamide group.
Properties
CAS No. |
950670-35-6 |
|---|---|
Molecular Formula |
C6H5Cl2N3 |
Molecular Weight |
190.03 |
IUPAC Name |
3,5-dichloropyridine-2-carboximidamide |
InChI |
InChI=1S/C6H5Cl2N3/c7-3-1-4(8)5(6(9)10)11-2-3/h1-2H,(H3,9,10) |
InChI Key |
WQPBUGUGBDOQFB-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC(=C1Cl)C(=N)N)Cl |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C(=N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-bromo-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B3195983.png)


![2-Methoxy-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B3196006.png)
![6,7-Dihydro-5H-pyrrolo[3,4-D]pyrimidine-2-carbonitrile](/img/structure/B3196011.png)






![cis-2-{[(Tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylic acid](/img/structure/B3196068.png)

![N-(4-Ethoxy-3-methoxybenzyl)-5-methyl-2-(3-methylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3196082.png)
